2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
説明
特性
IUPAC Name |
2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-6-7-12(20)8-16(11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)13-4-2-3-5-15(13)21/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMPZJMQCGJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention for their diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H14Cl2N6O
- Molecular Weight : 413.26 g/mol
- IUPAC Name : 2-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by targeting various cellular pathways. The compound in focus has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), Src family kinases, and FMS-like tyrosine kinase 3 (FLT3) .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through various signaling pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at different phases, particularly G1 and G2/M phases, thereby preventing cancer cell division .
In Vitro Studies
In vitro evaluations have demonstrated the efficacy of 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide against various cancer cell lines:
| Cell Line | Inhibition Percentage (%) |
|---|---|
| MOLT-4 (Leukemia) | 96.27 |
| KM12 (Colon Cancer) | 95.45 |
| M14 (Melanoma) | 95.18 |
| HS 578T (Breast Cancer) | 96.08 |
These results were obtained from screening against the NCI-60 human tumor cell line panel at an initial concentration of M .
Case Studies
Recent studies have synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity:
- Synthesis and Evaluation : A study designed several pyrazolo-pyrimidine compounds linked with different aromatic moieties and evaluated their cytotoxicity across multiple cancer types. Notably, compounds with a piperazine acetamide linkage exhibited high potency against non-small cell lung cancer and melanoma .
- Predictive Kinetic Studies : Further molecular docking studies predicted the binding affinities of these compounds to their target enzymes, suggesting a rational design approach for future drug development .
科学的研究の応用
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 442.9 g/mol
- CAS Number : 881073-44-5
Structure
The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its biological activity. The presence of chlorine and hydrazide functional groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines have been shown to act as selective inhibitors of certain kinases involved in cancer progression, making them valuable in the development of targeted cancer therapies .
Case Studies
- Prostate Cancer Treatment : A study highlighted the effectiveness of related compounds in treating androgen receptor-dependent cancers, including prostate cancer. These compounds function as tissue-selective androgen receptor modulators (SARMs), demonstrating potential for reducing tumor growth .
Kinase Inhibition
The compound's structure suggests potential activity against various kinases, which are critical in many signaling pathways involved in cancer and other diseases. Research has shown that pyrazolo derivatives can selectively inhibit kinases at low concentrations, leading to reduced cell proliferation in cancer models .
Pharmacological Potential
The pharmacokinetic properties of similar compounds have been extensively studied, revealing favorable absorption and distribution characteristics. This makes them promising candidates for further development as therapeutic agents .
Synthesis and Derivative Studies
The synthesis of 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has been explored in the context of developing new derivatives with enhanced biological activity. The modification of substituents on the pyrazolo-pyrimidine core can lead to compounds with improved efficacy against specific cancer types .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Kinase Inhibition |
|---|---|---|---|
| 2-chloro-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | Structure | Yes | Yes |
| Other Pyrazolo Compounds | Structure | Varies | Yes |
類似化合物との比較
Table 1: Key Structural Differences and Similarities
Substituent Effects on Pharmacological Activity
- Nitrophenyl substituents (e.g., in ) increase electrophilicity, which may enhance binding to kinases but reduce metabolic stability.
- Hydrazide vs. Amino Groups: Hydrazide moieties (as in the target and ) introduce hydrogen-bonding capabilities, critical for interactions with enzyme active sites. Amino groups (e.g., ) simplify synthesis but may reduce selectivity due to smaller steric bulk.
Physicochemical Properties and Stability
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves adjusting reaction conditions such as temperature (e.g., 120°C for cyclization steps ), solvent selection (dimethyl sulfoxide or ethanol ), and catalyst use (e.g., triethylamine ). Purification via recrystallization or chromatography is critical for removing byproducts like unreacted hydrazides or incomplete cyclization products . For example, phosphorous oxychloride-mediated cyclization under reflux has been shown to enhance purity by minimizing side reactions . Advanced methods like continuous flow reactors may improve scalability and consistency in multi-step syntheses .
What spectroscopic techniques are most effective for structural characterization?
Answer:
Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O) and hydrazide (N-H) functional groups .
- NMR (¹H and ¹³C) to resolve aromatic protons in the pyrazolo[3,4-d]pyrimidine core and substituents (e.g., methyl groups at 2.3 ppm ).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., 392.8 g/mol ) and fragmentation patterns.
X-ray crystallography is recommended for resolving ambiguous stereochemistry or hydrogen-bonding networks in analogs .
How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity?
Answer:
The 5-chloro-2-methylphenyl group enhances target binding by increasing hydrophobicity and steric complementarity, as shown in analogs with improved anticancer activity . Substitutions at the benzohydrazide moiety (e.g., methoxy vs. chloro) alter electron distribution, affecting interactions with enzymes like kinases . A comparative study of analogs demonstrated that the 2-chloro substituent on benzohydrazide improves selectivity for tyrosine kinase inhibition (see table below).
| Substituent | Biological Activity |
|---|---|
| 5-Chloro-2-methylphenyl | Anticancer (IC₅₀: 1.2 µM) |
| 4-Methoxybenzohydrazide | Antimicrobial (MIC: 8 µg/mL) |
How can contradictions in reported biological activity data be resolved?
Answer:
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls .
- Validate compound purity : Monitor by HPLC (>98% purity threshold) .
- Replicate under controlled conditions : For example, enzyme inhibition assays should include kinetic measurements (e.g., Km and Vmax) to confirm mechanism .
What strategies enhance pharmacokinetic properties in derivatives?
Answer:
- Increase solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzohydrazide moiety .
- Improve metabolic stability : Replace labile ester linkages with amides .
- Optimize logP : Aim for 2–3 to balance membrane permeability and solubility, guided by QSAR modeling .
How can molecular modeling validate target engagement?
Answer:
- Molecular docking : Use software like AutoDock to predict binding to kinase ATP pockets (e.g., EGFR). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with the 5-chloro group .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .
What are common impurities in synthesis, and how are they identified?
Answer:
- Incomplete cyclization products : Detected via LC-MS as lower molecular weight peaks .
- Oxidation byproducts : Monitor using TLC with Rf values compared to standards .
- Isomeric impurities : Differentiated via 2D NMR (e.g., NOESY for spatial proximity analysis) .
How do solvent and catalyst choices affect the cyclization step?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization, improving yield .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate hydrazide cyclization, while bases (e.g., K₂CO₃) minimize acid-sensitive byproducts .
How to ensure reproducibility in biological assays?
Answer:
- Pre-treat compounds : Dissolve in DMSO at 10 mM stock concentrations to avoid solvent variability .
- Use reference standards : Include known inhibitors (e.g., imatinib for kinase assays) .
- Statistical validation : Apply ANOVA to compare triplicate results and report p-values .
How is structure-activity relationship (SAR) analyzed against structural analogs?
Answer:
- Cluster analysis : Group analogs by substituent type (e.g., electron-withdrawing vs. donating) and correlate with IC₅₀ values .
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., chloro vs. methyl) on binding affinity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors in the pyrimidine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
